N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 941915-18-0
VCID: VC4292579
InChI: InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C18H16F2N2O2
Molecular Weight: 330.335

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

CAS No.: 941915-18-0

Cat. No.: VC4292579

Molecular Formula: C18H16F2N2O2

Molecular Weight: 330.335

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide - 941915-18-0

Specification

CAS No. 941915-18-0
Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide
Standard InChI InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Standard InChI Key RTOUTRBHPTYPQM-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F

Introduction

Synthesis

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide likely involves:

  • Formation of the Tetrahydroquinoline Core:

    • This can be achieved through Povarov reactions or other cyclization methods involving aniline derivatives and aldehydes.

  • Acetylation:

    • The nitrogen atom in the tetrahydroquinoline ring is acetylated using acetic anhydride or acetyl chloride.

  • Amide Bond Formation:

    • The difluorobenzamide moiety is introduced via condensation between 3,4-difluorobenzoic acid (or its derivatives) and the amino group on the tetrahydroquinoline scaffold.

Potential Biological Activity

The structural features of this compound suggest that it could interact with biological targets such as enzymes or receptors. Fluorinated aromatic compounds are often explored for their:

  • Anticancer Properties: Fluorine atoms enhance metabolic stability and binding affinity to biological targets.

  • Antimicrobial Activity: Amide bonds and aromatic systems are common in drug design for bacterial inhibition.

Molecular Docking Studies

Given its structural complexity, this compound may serve as a candidate for computational docking studies to predict binding interactions with proteins such as kinases or other enzymes involved in disease pathways.

Drug Development

The combination of a tetrahydroquinoline core (frequently seen in pharmacophores) with fluorinated benzamides may lead to new drug candidates for diseases like cancer or inflammatory disorders.

Research Findings and Data

While specific experimental data on this compound is unavailable from the search results, similar molecules have shown promising activities:

  • Anticancer Activity: Substituted quinolines and benzamides have been reported to inhibit cell proliferation in cancer cell lines .

  • Anti-inflammatory Potential: Fluorinated aromatic compounds often act as enzyme inhibitors (e.g., COX or LOX pathways) .

ParameterDetails
Molecular WeightEstimated based on structure (not explicitly provided).
SolubilityLikely soluble in organic solvents; limited water solubility due to fluorine.
StabilityEnhanced by electron-withdrawing fluorine atoms; stable under mild conditions.
Biological RelevancePotential anticancer or anti-inflammatory agent based on structural analogs.

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